molecular formula C12H17Cl2NO B1439267 4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 1185020-93-2

4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride

Cat. No. B1439267
M. Wt: 262.17 g/mol
InChI Key: MDLPHUQIBYXBJV-UHFFFAOYSA-N
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Description

“4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H16ClNO HCl and a molecular weight of 262.18 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is 1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is a solid substance at room temperature . It has a molecular weight of 262.18 . The compound should be stored in a sealed container in a dry environment .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has shown methods for synthesizing derivatives of the 4-[(3-Chlorobenzyl)oxy]piperidine framework, including steps such as elimination reactions, reduction, and bromination. These methods are foundational in creating novel compounds for further biological or pharmacological testing (Cheng De-ju, 2014).

  • Molecular and Crystal Structures : The crystal and molecular structure of compounds related to 4-[(3-Chlorobenzyl)oxy]piperidine has been explored, providing insights into their geometric configurations, hydrogen bonding, and molecular packing in crystals. Such studies are crucial for understanding the physicochemical properties and potential interaction mechanisms of these compounds (A. Aydın et al., 2011).

Potential Biological Activities

  • Antagonistic Activities : Certain derivatives synthesized from the base structure of 4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride have been investigated for their potential as CCR5 antagonists, which are relevant in the context of treating various diseases, including those of viral origin. These studies are significant for drug development, showcasing the therapeutic potential of such compounds (H. Bi, 2014).

  • Chemical Properties and Reactions : The synthesis and characterization of these compounds also highlight their chemical reactivity and the possibility of forming salts or solvates, which could be relevant in developing pharmaceutical formulations. The study of their electrochemical properties and interactions can further elucidate their stability and reactivity under different conditions (Ji Ya-fei, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLPHUQIBYXBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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